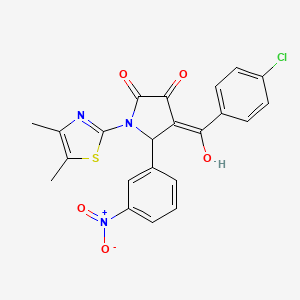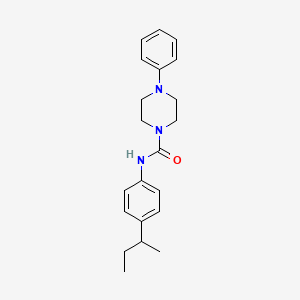
2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide, also known as MPAA, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of drugs known as analgesics, which are used for the management of pain.
Aplicaciones Científicas De Investigación
2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide has been studied extensively for its potential therapeutic applications, particularly in the management of pain. Preclinical studies have shown that 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide has analgesic effects that are comparable to those of other commonly used analgesics such as morphine. Additionally, 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to have anti-inflammatory effects, which may make it a useful treatment for conditions such as arthritis.
Mecanismo De Acción
The exact mechanism of action of 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the production of pain and inflammation. Additionally, 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to activate certain receptors in the brain that are involved in the regulation of pain.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide has a number of biochemical and physiological effects. For example, it has been shown to reduce the levels of certain inflammatory markers in the blood, suggesting that it may have anti-inflammatory effects. Additionally, 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide has been shown to increase the levels of certain neurotransmitters in the brain, which may contribute to its analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide in lab experiments is that it has been extensively studied, and its effects are well-understood. Additionally, 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide is relatively easy to synthesize, making it a cost-effective option for researchers. However, one limitation of using 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide is that it has not yet been approved for clinical use, meaning that its potential therapeutic applications have not yet been fully explored.
Direcciones Futuras
There are a number of potential future directions for research on 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide. One area of interest is the development of new formulations of 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide that may be more effective or have fewer side effects than existing formulations. Additionally, further research is needed to fully understand the mechanism of action of 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide, which may help to identify new therapeutic targets for the treatment of pain and inflammation. Finally, studies are needed to evaluate the safety and efficacy of 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide in clinical settings, which may lead to its approval for clinical use.
Métodos De Síntesis
The synthesis of 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide involves the reaction between 2-methylphenylacetic acid and 4-methyl-2-pyridinecarboxamide in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography. The yield of 2-(2-methylphenyl)-N-(4-methyl-2-pyridinyl)acetamide obtained through this method is typically high, making it an efficient and cost-effective process for producing this compound.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-N-(4-methylpyridin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-7-8-16-14(9-11)17-15(18)10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVJWZXHBGCHFKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)CC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![17-(3-hydroxypropyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5461104.png)
![N-{1-[4-(1-piperidinyl)phenyl]ethyl}propanamide](/img/structure/B5461130.png)

![5-[(2-chloro-4-nitrophenyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5461135.png)
![N-[3-(4-methoxyphenyl)propyl]-6-quinolin-8-ylnicotinamide](/img/structure/B5461144.png)

![4-chloro-2-fluoro-N-[4-(4-methyl-1-piperazinyl)benzyl]benzamide](/img/structure/B5461159.png)
![3-[(4-methylpiperazin-1-yl)sulfonyl]-5-pyridin-3-ylbenzoic acid](/img/structure/B5461163.png)
![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-cyclopentylacetamide](/img/structure/B5461165.png)
![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(phenylthio)acetamide](/img/structure/B5461180.png)


![N-(2-furylmethyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5461199.png)